molecular formula C15H10BrN3OS2 B2764847 N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890939-50-1

N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2764847
CAS No.: 890939-50-1
M. Wt: 392.29
InChI Key: JPXGLONCLVYVCR-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine (CAS 890939-50-1) is a high-value benzothiazole derivative supplied with a minimum purity of 90% for research applications. This compound has a molecular formula of C15H10BrN3OS2 and a molecular weight of 392.29 g/mol . Benzothiazole cores are recognized as privileged structures in medicinal chemistry due to their wide range of significant biological activities . Scientific literature indicates that novel fluoroquinolone derivatives bearing 6-substituted-2-aminobenzothiazole moieties have demonstrated excellent in vitro antibacterial activity against key Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural features of this compound, including its two benzothiazole rings linked by an amine group and the presence of bromo and methoxy substituents, make it a versatile scaffold for drug discovery and pharmaceutical development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS2/c1-20-9-3-5-12-11(7-9)18-15(21-12)19-14-17-10-4-2-8(16)6-13(10)22-14/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXGLONCLVYVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzothiazoles with various functional groups

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiparasitic Activity

One of the notable applications of benzothiazole derivatives, including N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine, is their potential as antiparasitic agents. Research has indicated that compounds with similar structures exhibit significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. For instance, urea derivatives of benzothiazole have shown promising results in murine models, achieving full cures in both early and late stages of the disease .

1.2 Inhibition of Enzymatic Activity

This compound has also been investigated for its ability to inhibit specific enzymes related to metabolic disorders. Studies have highlighted that modifications at the benzothiazole moiety can enhance inhibitory effects on 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Alzheimer's disease. Certain derivatives have demonstrated up to 85% inhibition at specific concentrations, suggesting potential therapeutic applications in neurodegenerative diseases .

Material Science Applications

2.1 Fluorescent Probes

The unique properties of benzothiazole compounds make them suitable for use as fluorescent probes in biological imaging. The ability to tailor their photophysical properties through structural modifications allows researchers to develop probes that can selectively target specific biological markers or cellular components. Recent studies have focused on synthesizing benzothiazole-based fluorescent materials for use in cellular imaging and diagnostics .

2.2 Organic Light Emitting Diodes (OLEDs)

Another emerging application is in the field of organic electronics, particularly in the development of OLEDs. The incorporation of benzothiazole derivatives into OLED materials has been shown to improve performance characteristics such as brightness and efficiency due to their favorable electronic properties . Research into optimizing these compounds for better stability and luminescence is ongoing.

Summary of Case Studies

StudyCompoundApplicationFindings
Jin et al., 20126-Bromo-1,3-benzothiazol-2-amineAntiparasiticAchieved full cures in murine models for human African trypanosomiasis
Hroch et al., 2016Various benzothiazole derivativesEnzyme inhibitionInhibitory activity against 17β-HSD10 increased with specific substitutions
Recent Fluorescent Probes StudyBenzothiazole derivativesBiological imagingDeveloped selective probes for cellular imaging applications
OLED Development StudyBenzothiazole derivativesOrganic electronicsEnhanced brightness and efficiency in OLED applications

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is distinguished from related benzothiazoles by its dimeric architecture and specific substituents. Key comparisons include:

Compound Name Substituents/Features Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 6-Bromo, 5-methoxy, dimeric amine linkage 403.29 Potential electronic conjugation
6-Bromo-1,3-benzothiazol-2-amine 6-Bromo (monomeric) 243.11 Crystallized from methanol; base for dimer synthesis
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide 4,5-Dichloro, 3,5-dimethoxybenzamide substituent ~420 (estimated) High molecular weight; high retention time in chromatography
CBK277756 (N-(6-Amino-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide) 6-Amino, 5-nitrofuran carboxamide 352.24 Ubiquitin-proteasome inhibition
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Adamantyl group, 6-methoxy, acetamide linker 356.48 Structural dimerization via H-bonding; used in crystallography studies

Key Observations:

  • The dimeric structure may increase steric bulk, affecting solubility and intermolecular interactions .
  • Biological Relevance : Analogs like CBK277756 demonstrate proteasome inhibition, suggesting the target compound could share similar mechanisms if the methoxy and bromo groups stabilize target binding .
  • Synthetic Complexity : Dimeric benzothiazoles (e.g., the target) require multi-step synthesis, often involving coupling reactions between benzothiazole precursors, as seen in adamantyl-acetamide derivatives .

Physicochemical and Crystallographic Insights

  • Crystallography: Monomeric benzothiazoles () adopt planar geometries, while dimeric structures () form hydrogen-bonded dimers, stabilizing crystal packing. The target compound’s bromo and methoxy groups may influence π-π stacking or halogen bonding .
  • Spectroscopic Data : IR and NMR signatures (e.g., C=N stretches at ~1610 cm⁻¹ in ) are consistent across benzothiazoles, with shifts reflecting substituent electronegativity .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a brominated benzothiazole core and a methoxy group. The molecular formula is C16H14BrN3O2SC_{16}H_{14}BrN_{3}O_{2}S, and its IUPAC name is this compound. The presence of halogen atoms and methoxy groups often enhances the biological activity of benzothiazole derivatives.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of benzothiazole derivatives. A study evaluating various substituted benzothiazoles found that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds showed varying degrees of inhibition against strains like Bacillus subtilis and Escherichia coli at concentrations around 100 µg/mL .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
3cBacillus subtilis15
3hPseudomonas aeruginosa18
N-(6-Br)E. coli16

Anticancer Activity

Research indicates that benzothiazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds inhibited cancer cell proliferation in vitro by targeting specific signaling pathways involved in tumor growth .

Case Study:
In a notable case study involving the compound's analogs, researchers found that certain benzothiazole derivatives displayed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. These findings suggest a promising avenue for developing new anticancer therapies .

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have also been documented. Compounds have shown the ability to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases. The mechanism often involves modulation of NF-kB signaling pathways .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: It acts as an inhibitor for enzymes critical in bacterial cell wall synthesis (e.g., DprE1), which is crucial for its antibacterial effects.
  • Cell Cycle Regulation: In cancer cells, it may induce apoptosis through mitochondrial pathways and affect cell cycle checkpoints.
  • Cytokine Modulation: Its anti-inflammatory properties arise from the inhibition of cytokine production and signaling pathways associated with inflammation.

Q & A

Q. What are the standard synthetic routes for preparing N-(6-bromo-1,3-benzothiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between 6-bromo-1,3-benzothiazol-2-amine and activated derivatives of 5-methoxy-1,3-benzothiazol-2-amine. Key steps include:
  • Acylation or sulfonylation of the benzothiazole amine using acyl chlorides or sulfonyl chlorides in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) .
  • Reflux conditions (6–8 hours) in ethanol or chloroform to ensure complete coupling .
  • Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Optimization : Adjusting solvent polarity (e.g., DMF for sluggish reactions), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of amine to acylating agent) improves yields .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR identifies methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons split by bromine’s anisotropic effects (~δ 7.2–8.5 ppm) .
  • 13C NMR confirms the bromine-substituted carbon (~δ 115–120 ppm) and methoxy carbon (~δ 55–60 ppm) .
  • Mass Spectrometry (HRMS/ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 412–414 for C14H10BrN3O2S) and isotopic patterns from bromine .
  • IR Spectroscopy : Detects N-H stretches (~3200 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

Q. What are the primary biological or chemical applications of this compound in academic research?

  • Methodological Answer :
  • Medicinal Chemistry : Acts as a kinase inhibitor scaffold due to the benzothiazole core’s affinity for ATP-binding pockets. The bromine atom enables further functionalization via Suzuki coupling .
  • Materials Science : The planar benzothiazole structure and bromine’s electron-withdrawing properties enhance fluorescence in OLED applications .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts electron distribution, HOMO-LUMO gaps (~4.5 eV for the parent compound), and reactive sites (e.g., bromine for nucleophilic substitution) .
  • Molecular Docking (AutoDock Vina) : Models interactions with biological targets (e.g., EGFR kinase). Key steps:
  • Prepare ligand (compound) and receptor (PDB ID: 1M17) files.
  • Use a grid box centered on the ATP-binding site (coordinates: x=15.4, y=22.1, z=53.2).
  • Validate docking poses via MD simulations (GROMACS, 100 ns) to assess binding stability .

Q. What strategies resolve contradictions in reported biological activities (e.g., variable IC50 values across studies)?

  • Methodological Answer :
  • Comparative SAR Studies : Systematically modify substituents (e.g., replace bromine with chlorine or methoxy groups) and test against standardized assays (e.g., MTT for cytotoxicity) .
  • Assay Validation : Use positive controls (e.g., doxorubicin for anticancer assays) and replicate experiments across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, p<0.05) to identify trends .

Q. How can X-ray crystallography elucidate structural nuances impacting reactivity or stability?

  • Methodological Answer :
  • Crystallization : Grow single crystals via slow evaporation from ethanol/water (70:30) at 4°C .
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement (SHELXL) :
  • Resolve disorder in the methoxy group using PART instructions.
  • Analyze intermolecular interactions (e.g., N-H···N hydrogen bonds, ~2.8 Å) influencing packing and stability .

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